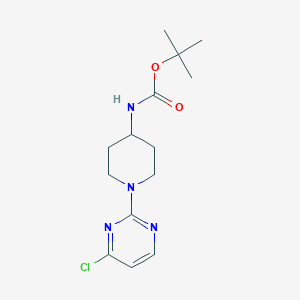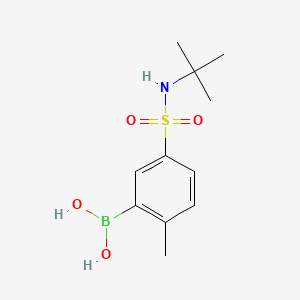
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Overview
Description
(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, also known as 5-Bn-2-Me-SBPA, is a boronic acid derivative of 2-methylphenyl sulfamoyl that has been studied for its potential applications in scientific research. It is a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and synthetic chemistry.
Scientific Research Applications
Sensing Applications
Boronic acids, including N-tert-Butyl 3-borono-4-methylbenzenesulfonamide, are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is exploited in the development of sensors, particularly for the detection of sugars and other biological analytes. The interaction with diols is a cornerstone for the design of glucose sensors, which are invaluable in diabetes management .
Biological Labelling and Protein Manipulation
The compound’s reactivity towards diols also allows it to be used in biological labelling. It can be conjugated to biomolecules, providing a means to track or modify proteins and other cellular components. This application is significant in the study of biological processes and in the development of diagnostic tools .
Therapeutic Development
Boronic acids have been incorporated into various therapeutic agents due to their unique reactivity and stability. N-tert-Butyl 3-borono-4-methylbenzenesulfonamide could potentially be used in the synthesis of new drugs, especially those targeting enzymatic pathways involving diols, such as glycoproteins .
Separation Technologies
In chromatography and other separation techniques, boronic acids can be used to selectively bind and isolate compounds containing diol groups. This is particularly useful in the purification of glycoproteins and other biologically relevant molecules .
Material Science
Boronic acid derivatives are used as building blocks in the creation of polymers and microparticles. These materials have applications ranging from analytical methods to controlled drug delivery systems. The boronic acid moiety can impart responsive behavior to the materials, such as insulin release in response to glucose levels .
Biochemical Tool for Research
Boronic acids are utilized as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems. Their ability to form stable complexes with cis-diols makes them versatile reagents in biochemical research .
Mechanism of Action
Target of Action
Boronic esters, a class of compounds to which this molecule belongs, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The mode of action of this compound is likely related to its role as a boronic ester. Boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron group . This process can be catalyzed and results in the formation of new bonds . The exact interaction of this compound with its targets would depend on the specific reaction conditions and the other molecules involved.
Biochemical Pathways
Boronic esters are known to be involved in various transformations that lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can have significant downstream effects, influencing the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetic properties of boronic esters in general can be influenced by factors such as their sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the use of boronic esters like this compound can enable the synthesis of a wide range of organic compounds with high enantioselectivity . For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions can affect their stability and reactivity . Additionally, the cost of arylboronic acids, which are used in the formation of boronic esters, can be a practical consideration in their use .
properties
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNOWSWRNUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657418 | |
| Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-47-3 | |
| Record name | [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B1386883.png)
![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B1386885.png)
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)

![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
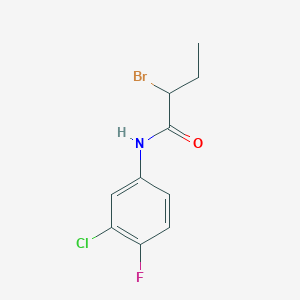
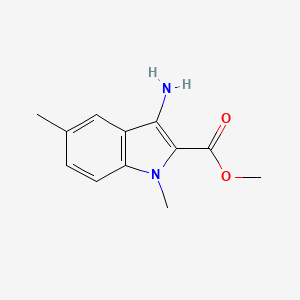
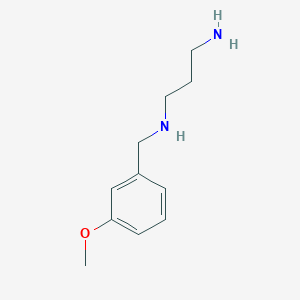
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
